molecular formula C20H14Cl3NOS B2919245 2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide CAS No. 338398-85-9

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide

Cat. No. B2919245
CAS RN: 338398-85-9
M. Wt: 422.75
InChI Key: IOZOYFCVISSLRV-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide (DCSPB) is a widely used and versatile chemical compound that has been used in a variety of scientific applications. DCSPB is a type of organochlorine compound, which is a chemical compound containing a carbon-halogen bond. It is a colorless, odorless solid that is insoluble in water and soluble in most organic solvents. DCSPB is a derivative of benzoic acid and is used in many different applications, including as a laboratory reagent, a catalyst, and a pharmaceutical intermediate.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant application of derivatives similar to the subject compound is in the development of antimicrobial and antifungal agents. Studies have shown that certain acylthioureas and benzamide derivatives exhibit potent antimicrobial activities against various bacterial and fungal strains, including Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. These derivatives are synthesized and characterized by their structural properties, demonstrating their potential as novel anti-microbial agents with specific antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Synthesis and Characterization

The compound and its related derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activities. For instance, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities demonstrate the versatility of these compounds in generating bioactive molecules (Patel & Shaikh, 2011). These synthetic pathways often involve complex reactions including cyclization, substitution, and condensation processes, highlighting the chemical utility of benzamide derivatives in medicinal chemistry.

Material Science and Polymer Research

In materials science, particularly in the development of polymers, derivatives of benzamide are explored for their potential to impart specific physical and chemical properties to polymers. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which may include similar structural moieties to the subject compound, exhibit high refractive indices and small birefringence along with good thermomechanical stabilities. Such materials are valuable for applications requiring transparent, colorless, and thermally stable polymers (Tapaswi et al., 2015).

properties

IUPAC Name

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3NOS/c21-14-3-8-17(9-4-14)26-12-13-1-6-16(7-2-13)24-20(25)18-10-5-15(22)11-19(18)23/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZOYFCVISSLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide

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